Pramipexole-d7-1 (dihydrochloride)

Description

Role of Deuterated Analogs as Internal Standards in Bioanalysis

In the realm of bioanalysis, particularly in methods involving mass spectrometry, an internal standard is essential for ensuring accuracy and precision. aptochem.com A deuterated analog, which is a version of the analyte molecule where one or more hydrogen atoms have been replaced by deuterium (B1214612), is often considered the ideal internal standard. aptochem.com

The key advantages of using deuterated internal standards include:

Correction for Variability: The internal standard is added to all samples, including calibration standards and quality controls, at a known concentration. It helps to correct for variability that can be introduced during sample extraction, injection into the analytical instrument, and ionization in the mass spectrometer. aptochem.com

Similar Physicochemical Properties: Because deuterium is chemically very similar to hydrogen, a deuterated internal standard has nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte. aptochem.com This ensures that it behaves in a predictable and comparable manner throughout the analytical process.

Co-elution: Ideally, the deuterated internal standard co-elutes with the compound being quantified. This means they pass through the chromatography system at the same time, which is a critical characteristic for an effective internal standard. aptochem.com

Mass Differentiation: Despite their similarities, the deuterated standard has a higher mass than the analyte. This mass difference allows the mass spectrometer to distinguish between the two compounds, enabling accurate quantification of the analyte. aptochem.com It is important that the mass increase is sufficient to place the signal outside the natural isotopic distribution of the analyte. aptochem.com

The use of deuterated internal standards leads to more robust and high-throughput bioanalytical methods, ultimately improving the reliability of the data generated in preclinical and clinical studies. aptochem.comnih.gov While labeling with heavier stable isotopes like ¹³C or ¹⁵N is also an option, deuterium is often preferred due to the abundance of hydrogen in organic molecules and generally lower synthesis costs. aptochem.comkcasbio.com

Overview of Pramipexole-d7-1 (dihydrochloride) as a Stable Isotope-Labeled Reference Standard

Pramipexole-d7-1 (dihydrochloride) is the deuterium-labeled form of Pramipexole (B1678040) dihydrochloride (B599025). medchemexpress.com Pramipexole itself is a non-ergot dopamine (B1211576) agonist with a high affinity for the D2 subfamily of dopamine receptors, particularly the D3 receptor. nih.govmedchemexpress.com It is used in the research of conditions such as Parkinson's disease and restless legs syndrome. medchemexpress.commedchemexpress.com

As a stable isotope-labeled compound, Pramipexole-d7-1 (dihydrochloride) serves as an indispensable internal standard for the quantitative analysis of pramipexole in biological samples like plasma and urine. nih.gov Its primary application is in pharmacokinetic studies, where researchers need to accurately measure the concentration of pramipexole over time. nih.govnih.gov

In a typical bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS), Pramipexole-d7 is added to study samples. nih.gov The samples are then processed, and the instrument measures the response of both the unlabeled pramipexole and the deuterated Pramipexole-d7 internal standard. nih.gov By comparing the ratio of the analyte to the internal standard, researchers can precisely determine the concentration of pramipexole in the original sample. clearsynth.com

For instance, in the analysis of dexpramipexole (B1663564) (a related compound), Pramipexole-d7 was used as the internal standard. The precursor/product ion transitions monitored by the mass spectrometer were 212 →153 for dexpramipexole and 219 →153 for Pramipexole-d7, demonstrating the distinct mass-to-charge ratios that allow for their simultaneous detection and quantification. nih.gov

The chemical and physical properties of the unlabeled Pramipexole dihydrochloride monohydrate, which are closely mirrored by its deuterated analog, are summarized in the table below.

| Property | Value | Source |

| BCS Class | Class 1 | fda.gov |

| Solubility | Freely soluble in water and methanol (B129727); slightly soluble in 96% ethanol | fda.gov |

| pH (saturated aqueous solution) | 3.3 | fda.gov |

| Stability | Very stable in solid state and in solutions at ambient temperature | fda.gov |

The stability and well-characterized nature of Pramipexole and its deuterated form make Pramipexole-d7-1 (dihydrochloride) a reliable and essential tool in pharmaceutical research and development.

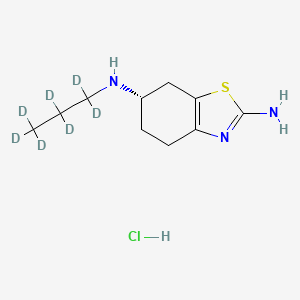

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H18ClN3S |

|---|---|

Molecular Weight |

254.83 g/mol |

IUPAC Name |

(6S)-6-N-(1,1,2,2,3,3,3-heptadeuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride |

InChI |

InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m0./s1/i1D3,2D2,5D2; |

InChI Key |

YLOYRMPMRZXEMW-IEFZSOSCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N[C@H]1CCC2=C(C1)SC(=N2)N.Cl |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies of Deuterated Pramipexole Analogs

Synthesis Routes for Pramipexole-d7-1 (dihydrochloride)

The synthesis of Pramipexole-d7-1 (dihydrochloride) involves the preparation of the non-deuterated pramipexole (B1678040) backbone followed by the introduction of the deuterated n-propyl group. The key starting material for the synthesis of pramipexole is (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole. sigmaaldrich.com

Design and Optimization of Deuterium (B1214612) Labeling Steps

The "d7" designation in Pramipexole-d7-1 indicates that all seven hydrogen atoms on the n-propyl group have been replaced by deuterium. This high level of deuteration is best achieved by using a fully deuterated propylating agent. Two primary synthetic strategies can be envisioned for this transformation: reductive amination using a deuterated aldehyde or direct alkylation with a deuterated alkyl halide.

The reductive amination route is a highly effective method for forming C-N bonds. organic-chemistry.orgorganic-chemistry.orgmasterorganicchemistry.com In this approach, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole would be reacted with propionaldehyde-d6 (CH₃CD₂CDO). The initial reaction would form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. To achieve the "d7" labeling, the reduction step should be carried out with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This ensures that the newly formed C-H bond at the α-position to the nitrogen is also a C-D bond.

Alternatively, a direct alkylation approach could be employed. This would involve reacting (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with a deuterated propyl halide, such as 1-iodopropane-d7 (B108268) (CD₃CD₂CD₂I). This reaction would typically be carried out in the presence of a base to deprotonate the amino group, facilitating its nucleophilic attack on the deuterated alkyl halide.

Chemical Transformation Pathways for Selective Deuteration

A plausible and efficient synthetic pathway for Pramipexole-d7-1 (dihydrochloride) is through reductive amination, which generally proceeds under mild conditions and with high selectivity.

The key transformation involves the reaction of the primary amino group of (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with propionaldehyde-d6. This reaction is typically carried out in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724). A reducing agent is then added to reduce the intermediate iminium ion. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for reductive aminations as they are less reactive towards carbonyl groups than sodium borohydride, allowing for a one-pot reaction. masterorganicchemistry.comyoutube.com However, for complete deuteration to Pramipexole-d7, the use of sodium borodeuteride (NaBD₄) is necessary.

The final step in the synthesis is the formation of the dihydrochloride (B599025) salt. This is typically achieved by treating the free base of Pramipexole-d7 with hydrochloric acid in a suitable solvent, such as isopropanol (B130326) or ethanol, to precipitate the desired salt. google.commdpi.com

| Reaction Step | Reactants | Reagents and Conditions | Product |

| Reductive Amination | (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, Propionaldehyde-d6 | Sodium borodeuteride (NaBD₄), Methanol, Mild acidic or neutral pH | Pramipexole-d7 (free base) |

| Salt Formation | Pramipexole-d7 (free base) | Hydrochloric acid, Isopropanol | Pramipeole-d7-1 (dihydrochloride) |

Purification Techniques for Deuterated Intermediates and Final Products

The purification of deuterated compounds is crucial to ensure high isotopic and chemical purity. Common purification techniques for organic compounds are generally applicable to their deuterated analogs. mdpi.com

Column chromatography is a primary method for purifying the crude product after the synthesis. Silica gel is a common stationary phase, and the mobile phase is a mixture of solvents, such as dichloromethane (B109758) and methanol or n-hexane and ethyl acetate (B1210297), with the polarity adjusted to achieve optimal separation of the desired product from unreacted starting materials and byproducts. mdpi.com

Crystallization is another effective purification technique, particularly for the final dihydrochloride salt. Dissolving the crude salt in a suitable hot solvent and allowing it to cool slowly can lead to the formation of highly pure crystals.

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes. For purification, preparative HPLC can be employed to isolate the deuterated compound with very high purity. mdpi.com

Characterization Methodologies for Deuterium Labeled Pramipexole-d7-1 (dihydrochloride)

To confirm the successful synthesis of Pramipexole-d7-1 (dihydrochloride) and to determine its isotopic purity and the position of the deuterium labels, a combination of spectroscopic techniques is employed.

Spectroscopic Techniques for Isotopic Purity and Labeling Position Confirmation

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and its isotopic composition. For Pramipexole-d7-1, the molecular ion peak in the mass spectrum would be expected to be 7 mass units higher than that of the non-deuterated pramipexole. The protonated molecule of pramipexole ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 212.1. nih.govnih.govnih.gov Therefore, for Pramipexole-d7, the corresponding [M+H]⁺ peak would be expected at an m/z of approximately 219.1. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the number of deuterium atoms. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for confirming the position of deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Pramipexole-d7-1, the signals corresponding to the seven protons of the n-propyl group would be absent or significantly diminished. This provides direct evidence of successful deuteration at the intended positions. The remaining signals corresponding to the protons on the tetrahydrobenzothiazole ring system would be present. masterorganicchemistry.com

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms. The chemical shifts in the ²H NMR spectrum are identical to those in the ¹H NMR spectrum, so the presence of signals in the region expected for an n-propyl group would confirm the location of the deuterium labels.

¹³C NMR (Carbon-13 NMR): In the ¹³C NMR spectrum, the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a multiplet) due to C-D coupling. Furthermore, the signals for these carbons will be significantly less intense compared to the signals of protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Chromatographic Methods for Purity and Isotopic Enrichment Assessment

Chemical Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the chemical purity of Pramipexole-d7-1. The goal is to separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. nih.gov Several validated HPLC methods have been developed for non-deuterated pramipexole, which are directly applicable to its deuterated analog. scielo.brchem-soc.si

These methods typically employ reverse-phase chromatography. ijpsonline.com A C8 or C18 column is commonly used as the stationary phase, providing a non-polar environment. chem-soc.sinih.gov The mobile phase usually consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer). scielo.brnih.gov The pH of the buffer and the gradient of the organic solvent are optimized to achieve effective separation of pramipexole from known impurities. chem-soc.si Detection is typically performed using a UV detector at a wavelength where pramipexole exhibits strong absorbance, such as 262 nm or 264 nm. nih.govijpsonline.com

| Parameter | Typical Conditions | Reference |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | ijpsonline.com |

| Stationary Phase | C18 or C8 column | chem-soc.sinih.gov |

| Mobile Phase | Acetonitrile and aqueous buffer (e.g., phosphate, ammonium acetate) | scielo.brijpsonline.com |

| Detector | UV-Vis | chem-soc.si |

| Wavelength | 262 - 264 nm | nih.govijpsonline.com |

| Flow Rate | 1.0 mL/min | scielo.br |

Isotopic Enrichment Assessment

While HPLC-UV is excellent for chemical purity, it cannot distinguish between molecules that differ only in their isotopic composition (isotopologues). For this, Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the required technique.

Enantiomeric Purity Analysis of Deuterated Chiral Compounds

Pramipexole is a chiral compound, with the (S)-enantiomer being the active form. mdpi.com Therefore, ensuring the enantiomeric purity of Pramipexole-d7-1 is a critical quality control step. The analytical challenge lies in separating two molecules that are mirror images and have identical physical-chemical properties in a non-chiral environment. researchgate.net

The primary method for this analysis is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector. The CSP interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and allowing for their separation and quantification. researchgate.netnih.gov For pramipexole, normal-phase HPLC has been used to separate its enantiomers. chem-soc.si

Another approach, often integrated into the synthesis, is the classical resolution with a chiral auxiliary agent like L-(+)-tartaric acid, as mentioned previously. google.com While this is a preparative method, analytical checks using chiral HPLC are still necessary to confirm the final enantiomeric excess (ee) of the product.

For complex analytes, especially where racemization during analysis is a concern, methods involving hydrolysis in deuterated acid followed by LC-MS/MS have been developed. This allows for correction of any inversion that occurs during the sample preparation itself. nih.govdigitellinc.com

| Technique | Principle | Application | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to separation. | Quantitative determination of enantiomeric excess (ee). | researchgate.netnih.gov |

| Classical Resolution | Formation of diastereomeric salts with a chiral acid, allowing separation by crystallization. | Preparative separation of enantiomers during synthesis. | google.commdpi.com |

| LC-MS/MS with Deuterated Hydrolysis | Use of deuterated acid during sample prep to label and correct for any analysis-induced racemization. | Highly accurate analysis for complex molecules or when sample prep could affect chirality. | nih.govdigitellinc.com |

Analytical Applications of Pramipexole D7 1 Dihydrochloride As an Internal Standard

Development and Validation of Bioanalytical Assays for Pramipexole (B1678040) Quantification

The development and validation of robust bioanalytical assays are crucial for determining the concentration of drugs like pramipexole in biological matrices such as plasma. nih.govnih.gov These assays are essential for pharmacokinetic and bioequivalence studies. nih.govnih.gov The use of a stable isotope-labeled internal standard like Pramipexole-d7-1 (dihydrochloride) is a key component of these validated methods. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. It is the gold standard for the quantification of small molecules like pramipexole in complex biological fluids. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS to produce gas-phase ions from liquid solutions. nih.gov The efficiency of this process directly impacts the sensitivity of the analysis. chromatographyonline.com Therefore, optimizing ESI parameters is a critical step in method development. chromatographyonline.comspectroscopyonline.com Key parameters that are typically optimized include the ion spray voltage, gas temperatures (nebulizer and heater gas), and gas flow rates (nebulizer and curtain gas). chromatographyonline.comresearchgate.net For instance, in one study, the ion spray voltage was set to 5500 V and the turbo heater temperature to 400°C for the analysis of pramipexole. researchgate.net A design of experiments (DoE) approach can be employed for a comprehensive optimization of multiple ESI parameters simultaneously. chromatographyonline.comspectroscopyonline.com

Table 1: Example of Optimized ESI Parameters for Pramipexole Analysis

| Parameter | Optimized Value |

| Ion Spray Voltage | 5500 V |

| Nebulizer Gas (Gas 1) | 50 psig |

| Heater Gas (Gas 2) | 60 psig |

| Turbo Heater Temperature | 400°C |

| Curtain Gas (CUR) | 15 psig |

| Collisionally Activated Dissociation (CAD) Gas | 6 psig |

| Entrance Potential (EP) | 10 V |

Note: These values are illustrative and may vary depending on the specific instrument and method. researchgate.net

In tandem mass spectrometry (MS/MS), a specific precursor ion (typically the protonated molecule, [M+H]+) is selected and fragmented to produce product ions. The transition from the precursor ion to a specific product ion is monitored in what is known as multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This highly selective detection method significantly reduces background noise and improves the accuracy of quantification. For pramipexole, a common precursor → product ion transition monitored is m/z 212.1 → 153.0 or 212.10 → 153.10. nih.govnih.govresearchgate.net When using a deuterated internal standard like Pramipexole-d7-1, a corresponding unique ion transition is monitored for it. For a d3-pramipexole internal standard, the transition would be different from that of the unlabeled pramipexole. nih.gov

Table 2: Precursor/Product Ion Transitions for Pramipexole and Potential Internal Standards

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pramipexole | 212.1 | 153.0 |

| Pramipexole | 212.10 | 153.10 |

| Ranitidine (IS) | 315.0 | 176.1 |

| Memantine (IS) | 180.20 | 107.30 |

| Tamsulosin (IS) | 409 | 228 |

IS: Internal Standard. The values are based on published research. nih.govnih.govnih.gov

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a known quantity to the samples, calibrators, and quality controls. ijpbms.com Its purpose is to correct for variations in sample preparation and instrument response. ijpbms.com A stable isotope-labeled internal standard, such as Pramipexole-d7-1 (dihydrochloride), is considered the ideal choice because its behavior during extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte, pramipexole. nih.gov This co-elution and similar ionization efficiency help to compensate for matrix effects, which are a common source of variability and inaccuracy in bioanalytical methods. nih.gov The use of a deuterated internal standard has been shown to significantly reduce matrix effects in the analysis of pramipexole in mouse plasma and tissues. nih.gov

Ultra-Performance Liquid Chromatography (UPLC) Techniques for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) and higher pressures than traditional High-Performance Liquid Chromatography (HPLC). oup.comsigmaaldrich.com This results in significantly improved resolution, shorter run times, and increased sensitivity, making it a valuable technique for high-throughput bioanalysis. nih.govsigmaaldrich.com Several UPLC-MS/MS methods have been developed for the quantification of pramipexole in human plasma. nih.govingentaconnect.com

The choice of the stationary phase (the material inside the column) and the mobile phase (the solvent that carries the sample through the column) is critical for achieving good chromatographic separation. For the analysis of pramipexole, reversed-phase columns, particularly C18 columns, are frequently used. nih.govoup.comingentaconnect.com A Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm) is one example that has been successfully employed. nih.govoup.comingentaconnect.com

The mobile phase composition is optimized to achieve efficient separation and good peak shape. A common approach involves using a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. nih.govimpactfactor.org For example, a mobile phase consisting of 10 mM ammonium (B1175870) formate (B1220265) (pH 7.5) and acetonitrile in a 15:85 (v/v) ratio has been used for the isocratic separation of pramipexole. nih.gov In another method, a gradient elution with methanol and 0.01% aqueous formic acid was used. ingentaconnect.com The pH of the mobile phase can also be a critical parameter to optimize, as it can affect the retention and selectivity of ionizable compounds like pramipexole. ijpsonline.com

Table 3: Examples of Stationary and Mobile Phases for Pramipexole Analysis

| Stationary Phase | Mobile Phase | Reference |

| Waters Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 μm) | 10 mM ammonium formate (pH 7.5)–acetonitrile (15:85, v/v) | nih.govoup.com |

| Acquity UPLC BEH C18 (2.1 mm×50 mm, 1.7 μm) | Methanol and 0.01% aqueous formic acid (gradient) | ingentaconnect.com |

| Discovery CN column | 0.01 M ammonium acetate (B1210297) buffer (pH 4.4):acetonitrile (30:70, v/v) | nih.gov |

| C18 (5 μm, 250 mm×4.6 mm i.d.) | Methanol: 0.1% triethylamine (B128534) (70:30, v/v) | nih.gov |

| Kromacil C18 (150mm × 4.6mm, 8.5µm) | Methanol : Buffer (pH 4.5 with Glacial Acetic Acid) (75 : 25) | impactfactor.org |

Sample Preparation Methodologies for Biological Matrices

The accurate quantification of pramipexole in biological samples like plasma, urine, and tissues necessitates rigorous sample preparation to remove interfering endogenous components. researchgate.net The choice of extraction method is crucial for obtaining reliable and reproducible results. researchgate.netslideshare.net

Liquid-liquid extraction (LLE) is a sample purification technique based on the principle of partitioning an analyte between two immiscible liquid phases. amazonaws.com Typically, an aqueous biological sample is mixed with a water-immiscible organic solvent. amazonaws.com Hydrophobic compounds preferentially move to the organic phase, while hydrophilic components remain in the aqueous phase. amazonaws.com

For the analysis of pramipexole in human urine, a liquid-liquid extraction procedure using ethyl acetate has been successfully implemented. This method, which involves the derivatization of pramipexole with fluorescein (B123965) isothiocyanate at a pH of 9, effectively eliminates biological interferences and achieves extraction yields consistently above 94.5%. researchgate.net The selection of the organic solvent is critical; common choices include diethyl ether, benzene, and chloroform, each with specific properties regarding volatility and reactivity. researchgate.net

Protein precipitation is a straightforward and widely used method for removing proteins from biological samples, which can interfere with chromatographic analysis and damage analytical columns. amazonaws.comphenomenex.comchromatographyonline.com This technique involves the addition of a precipitating agent, such as an organic solvent or a strong acid, to the biological matrix. amazonaws.comphenomenex.com

Commonly used organic solvents for this purpose include acetonitrile, methanol, and ethanol. researchgate.netphenomenex.com These solvents disrupt the hydration of proteins, leading to their aggregation and precipitation. phenomenex.com Acids like trichloroacetic acid, perchloric acid, or tungstic acid are also effective protein denaturants. amazonaws.comphenomenex.com In the analysis of pramipexole in mouse plasma and tissue samples, protein precipitation was effectively coupled with solid-phase extraction (SPE) to achieve a robust and sensitive LC-MS/MS assay. nih.gov This combined approach significantly reduces matrix effects by removing a high degree of interfering components. nih.gov

Assay Validation Parameters

Method validation is a critical process in bioanalysis that demonstrates the reliability and reproducibility of an analytical procedure for its intended purpose. Key validation parameters include linearity, sensitivity, and the assessment of matrix effects and recovery.

Linearity establishes the relationship between the concentration of an analyte and the analytical signal over a defined range. A linear response is crucial for accurate quantification. The calibration range is determined by analyzing a series of standards of known concentrations.

Different analytical methods have established various linear ranges for the quantification of pramipexole, reflecting the diversity of matrices and analytical techniques employed. For instance, a highly sensitive HPLC-MS/MS method for pramipexole in plasma demonstrated linearity over a range of 15.0 to 800 pg/mL. nih.gov Another UPLC-MS/MS method in human plasma established a wider range of 20.12 to 2011.60 pg/mL. nih.gov Methods for pharmaceutical dosage forms have shown linearity at much higher concentrations, such as 6.25 to 225.0 µg/mL and 5 to 30 µg/mL. dergipark.org.trijpsonline.com The use of a stable isotope-labeled internal standard like d3-pramipexole is instrumental in achieving this linearity, especially in complex biological matrices. nih.gov

| Linearity Range | Matrix | Analytical Method | Reference |

| 15.0–800 pg/mL | Plasma | HPLC-MS/MS | nih.gov |

| 20.12–2011.60 pg/mL | Human Plasma | UPLC-MS/MS | nih.gov |

| 0.05-100 ng/mL | Mouse Plasma and Tissues | LC-MS/MS | nih.gov |

| 5–50 µg/mL | Bulk Drug/Formulation | HPLC | nih.gov |

| 6.25-225.0 µg/mL | Bulk and Pharmaceutical Formulation | RP-HPLC | dergipark.org.tr |

| 1-100 µg/mL | Bulk and Tablet Dosage Forms | RP-HPLC | medicalresearchjournal.org |

| 5-30 µg/mL | Tablet Formulation | RP-HPLC | ijpsonline.com |

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantitation (LLOQ) and Limit of Detection (LOD). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijpsonline.com

These limits are critical for studies where analyte concentrations are expected to be very low, such as in pharmacokinetic analyses. For pramipexole, reported LLOQ values vary significantly depending on the method's sensitivity, ranging from as low as 20.12 pg/mL in human plasma to 12.66 µg/mL in bulk drug analysis. nih.govdergipark.org.tr The LOD is correspondingly lower, with values reported down to 0.5 µg/mL and 0.075 µg/ml in different HPLC methods. nih.govmedicalresearchjournal.org

| Parameter | Value | Matrix/Method | Reference |

| LLOQ | 20.12 pg/mL | Human Plasma | nih.gov |

| LLOQ | 2.0 µg/mL | Bulk Drug/Formulation | nih.gov |

| LOD | 0.5 µg/mL | Bulk Drug/Formulation | nih.gov |

| LLOQ | 12.66 µg/mL | Bulk and Pharmaceutical Formulation | dergipark.org.tr |

| LOD | 4.18 µg/mL | Bulk and Pharmaceutical Formulation | dergipark.org.tr |

| LLOQ | 0.227 µg/mL | Tablet Dosage Form | medicalresearchjournal.org |

| LOD | 0.075 µg/mL | Tablet Dosage Form | medicalresearchjournal.org |

| LLOQ | 25.0 ng/mL | Human Urine | researchgate.net |

| LOD | 10.0 ng/mL | Human Urine | researchgate.net |

| LLOQ | 900 ng/mL | (R)-enantiomer in Bulk Drug | nih.gov |

| LOD | 300 ng/mL | (R)-enantiomer in Bulk Drug | nih.gov |

The matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting substances from the biological sample. nih.gov These effects, which can cause ion suppression or enhancement, are a significant source of imprecision and inaccuracy in LC-MS bioanalysis. nih.goveijppr.com It is essential to evaluate the matrix effect to ensure the reliability of the analytical method. medipharmsai.com The use of a stable isotope-labeled internal standard, such as Pramipexole-d7, is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. nih.gov

| Parameter | Finding | Method/Matrix | Reference |

| Matrix Effect | Use of d3-pramipexole (stable isotope IS) effectively compensates for matrix effects. | LC-MS/MS in mouse plasma and tissues. | nih.gov |

| Matrix Effect | Post-column infusion and post-extraction spiking are used to quantitatively assess matrix effects. | General LC-MS Bioanalysis. | nih.gov |

| Matrix Effect | Protein precipitation followed by solid-phase extraction (SPE) significantly reduced matrix effects from phospholipids. | LC-MS/MS analysis of pramipexole. | nih.gov |

| Recovery | >94.5% | LLE in human urine. | researchgate.net |

| Recovery | 96.7% | Extraction from dried blood spots. | nih.gov |

| Recovery | 97.75% to 100.45% | Standard addition method in tablets. | nih.gov |

| Recovery | 99.66% to 100.33% | RP-HPLC for tablet dosage forms. | medicalresearchjournal.org |

| Recovery | 101.26 % ± 0.56 | RP-HPLC for bulk and pharmaceutical formulation. | dergipark.org.tr |

Intra- and Inter-Batch Precision and Accuracy

The reliability of an analytical method is established through rigorous validation, including the assessment of intra- and inter-batch precision and accuracy. While specific data for Pramipexole-d7-1 (dihydrochloride) is not extensively published, studies on closely related deuterated pramipexole analogs, such as d3-pramipexole, provide valuable insights into the expected performance.

In a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of pramipexole in biological matrices, the use of a deuterated internal standard is crucial for achieving the required precision and accuracy. Validation studies for such methods consistently demonstrate excellent performance.

Table 1: Representative Intra- and Inter-Batch Precision and Accuracy Data for Pramipexole Analysis using a Deuterated Internal Standard

| Concentration (ng/mL) | Intra-Batch Precision (%RSD) | Intra-Batch Accuracy (%Bias) | Inter-Batch Precision (%RSD) | Inter-Batch Accuracy (%Bias) |

| Low QC | < 15% | ± 15% | < 15% | ± 15% |

| Mid QC | < 15% | ± 15% | < 15% | ± 15% |

| High QC | < 15% | ± 15% | < 15% | ± 15% |

QC = Quality Control; %RSD = Percent Relative Standard Deviation; %Bias = Percent difference from the nominal concentration. This table represents typical acceptance criteria and findings from validation studies of LC-MS/MS methods for pramipexole using a deuterated internal standard. Specific values can vary between laboratories and studies.

Research has shown that for the analysis of pramipexole, methods employing a deuterated internal standard achieve intra- and inter-day precision and accuracy values well within the stringent limits set by regulatory bodies like the FDA. nih.gov For instance, one study reported intra- and inter-day precision and accuracy values to be within assay variability limits. nih.gov Another study developing a method for pramipexole and a co-administered drug also demonstrated robust precision and accuracy. researchgate.net

Application in Impurity Profiling and Quantification of Unlabeled Pramipexole

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of the final drug product. biomedres.us Pramipexole-d7-1 (dihydrochloride) plays a significant role in this process, not only for the quantification of the active pharmaceutical ingredient (API) but also as a reference for its related impurities.

Utilization as a Reference Standard for Unlabeled Pramipexole and Related Impurities

While the primary application of Pramipexole-d7-1 (dihydrochloride) is as an internal standard for the quantification of pramipexole, its utility can extend to the quantification of pramipexole-related impurities. The principle of isotope dilution mass spectrometry allows for the accurate measurement of an analyte by using a known amount of its isotopically labeled counterpart. This approach is particularly valuable for quantifying impurities, as it can correct for variations in ionization efficiency between the API and its impurities, which may have different chemical structures.

The synthesis and characterization of potential degradation products and process-related impurities of pramipexole are essential for their use as reference standards in analytical methods. mdpi.comresearchgate.net Once identified, these impurity standards can be used in conjunction with Pramipexole-d7-1 (dihydrochloride) to develop validated quantitative methods.

Methodologies for Impurity Identification and Characterization using High-Resolution Mass Spectrometry and NMR

The identification and structural elucidation of unknown impurities in pramipexole drug substances and products rely heavily on advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com

HRMS, particularly when coupled with ultra-performance liquid chromatography (UPLC), provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. nih.gov This information, combined with the fragmentation patterns observed in the tandem mass spectra (MS/MS), allows for the proposal of potential structures for the impurities. nih.gov For example, UPLC-HRMS has been successfully used to profile and identify unknown impurities in pramipexole tablets that were suspected to arise from interactions with excipients. nih.gov

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of isolated impurities. One- and two-dimensional NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) provide detailed information about the connectivity of atoms within a molecule, allowing for the unambiguous determination of the impurity's structure. mdpi.comresearchgate.net Several studies have reported the isolation and characterization of pramipexole degradation products and process-related impurities using a combination of HPLC, LC-MS, and NMR. mdpi.comresearchgate.net For instance, a drug-excipient interaction impurity was isolated and its structure was fully characterized using HRMS and various NMR techniques. mdpi.comresearchgate.net

Table 2: Common Pramipexole Impurities and their Identification Methods

| Impurity Name/Identifier | Analytical Technique(s) for Identification |

| Pramipexole Related Compound A | HPLC, LC-MS |

| Pramipexole Related Compound B | HPLC, LC-MS |

| Pramipexole Related Compound D | HPLC, LC-MS |

| (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | HPLC, HRMS, IR, NMR (¹H, ¹³C, 2D) mdpi.comresearchgate.net |

| Pramipexole Mannose Adduct | UPLC-HRMS nih.gov |

| Pramipexole Ribose Adduct | UPLC-HRMS nih.gov |

This table lists some of the known impurities of pramipexole and the analytical techniques reported for their identification and characterization.

Preclinical Pharmacokinetic and Disposition Studies Utilizing Pramipexole D7 1 Dihydrochloride

Investigation of Deuterium (B1214612) Isotope Effects on Pharmacokinetics in Preclinical Models

The replacement of hydrogen with deuterium can lead to significant changes in a drug's pharmacokinetic profile. plos.org This is primarily due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, which can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step.

Impact of Deuterium Substitution on Metabolic Stability

Deuterium substitution can enhance the metabolic stability of a drug by reducing the rate of metabolism by enzymes such as cytochrome P450 (CYP) and aldehyde oxidase. nih.govresearchgate.netnih.gov For a drug like pramipexole (B1678040), which undergoes some metabolism, deuteration at specific sites can lead to a decreased rate of metabolic clearance. nih.govdrugbank.com This can result in a longer half-life and increased exposure of the drug in the body. The magnitude of this effect is dependent on the specific site of deuteration and the enzyme responsible for metabolism. nih.gov

Assessment of Absorption and Distribution Dynamics in Animal Models

The absorption and distribution of a drug can also be influenced by deuterium substitution, although these effects are generally less pronounced than the effects on metabolism. plos.org In preclinical animal models, such as rats and mice, the absorption and distribution of Pramipexole-d7-1 (dihydrochloride) would be assessed following oral or intravenous administration. nih.govnih.gov

Key parameters that are evaluated include:

Bioavailability: The fraction of the administered dose that reaches the systemic circulation. Pramipexole itself has a high bioavailability of over 90%. nih.gov

Volume of Distribution (Vd): A measure of the extent to which a drug distributes into body tissues. Pramipexole has a large volume of distribution, indicating extensive tissue distribution. drugbank.com

Protein Binding: The extent to which a drug binds to plasma proteins. Pramipexole has low plasma protein binding of about 15%. drugbank.com

Deuteration is not expected to significantly alter these fundamental properties unless it leads to major changes in the physicochemical characteristics of the molecule.

Methodological Approaches for Preclinical Pharmacokinetic Assessment

Preclinical pharmacokinetic studies are essential for understanding the behavior of a new chemical entity like Pramipexole-d7-1 (dihydrochloride) in a living system. nih.gov These studies provide crucial data for predicting human pharmacokinetics and designing clinical trials.

Design of In Vivo Preclinical Pharmacokinetic Studies

In vivo preclinical pharmacokinetic studies for a compound like Pramipexole-d7-1 (dihydrochloride) would typically involve the following:

Animal Models: Rodents (rats, mice) and non-rodents (dogs, monkeys) are commonly used. nih.govnih.gov The choice of species depends on factors such as similarities in metabolic pathways to humans.

Dose Administration: The drug is administered at various dose levels and through different routes (e.g., oral, intravenous) to assess dose proportionality and absolute bioavailability. fda.gov

Sample Collection: Blood, plasma, urine, and feces samples are collected at predetermined time points to measure the concentration of the drug and its metabolites. nih.gov

Analytical Methods: Sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to quantify the drug in biological matrices. mdpi.comnih.govdovepress.com Deuterated compounds like Pramipexole-d7-1 are often used as internal standards in such assays to ensure accuracy and precision. nih.govdovepress.com

Elucidation of Metabolic Pathways and Excretion Routes in Preclinical Systems

Understanding the metabolic pathways and excretion routes is crucial for characterizing the disposition of a drug. nih.gov

For pramipexole, the parent drug, the primary route of elimination is renal excretion, with about 90% of the dose recovered unchanged in the urine. drugbank.com It undergoes minimal metabolism in humans. drugbank.com

In preclinical studies with Pramipexole-d7-1 (dihydrochloride), researchers would investigate:

Metabolite Profiling: Identifying the major and minor metabolites in plasma, urine, and feces using techniques like mass spectrometry.

Excretion Balance Studies: Determining the proportion of the administered dose that is excreted in urine and feces.

These studies would reveal whether the deuterium substitution in Pramipexole-d7-1 (dihydrochloride) alters the metabolic profile or the primary route of elimination compared to the non-deuterated form.

Advanced Research Avenues and Future Directions

Integration of Deuterated Analogs with Computational Chemistry and Molecular Modeling

The synergy between deuterated compounds like Pramipexole-d7 dihydrochloride (B599025) and computational methods is providing deeper insights into drug behavior at the molecular level.

Computational chemistry and molecular modeling are instrumental in dissecting the subtle yet significant effects of deuteration on how a ligand binds to its receptor. nih.gov The replacement of hydrogen with deuterium (B1214612) can alter the strength of hydrogen bonds, a phenomenon known as the Ubbelohde effect, which can influence binding affinity. nih.gov

Table 1: Computational Methods in Ligand-Receptor Binding Analysis

| Computational Method | Application in Deuteration Studies | Key Insights Gained |

| Quantum-Chemical Calculations | Analyzing changes in electronic structure and vibrational modes upon deuteration. nih.gov | Understanding the impact on hydrogen bond strength (Ubbelohde effect). nih.gov |

| Molecular Docking | Predicting the preferred binding orientation and affinity of deuterated ligands within a receptor. e3s-conferences.orgacs.org | Evaluating how isotopic substitution affects the ligand's fit in the binding pocket. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the ligand-receptor complex over time. nih.gov | Assessing the conformational stability and interaction energies of deuterated compounds. |

Expanding the Scope of Stable Isotope Tracers in Pharmaceutical Sciences Research

Stable isotope-labeled compounds, such as Pramipexole-d7 dihydrochloride, are indispensable tools in modern pharmaceutical research. maastrichtuniversity.nl Their use extends far beyond simple analytical standards, playing a critical role in various stages of drug discovery and development. pharmaffiliates.comnih.gov

The primary advantage of using stable isotopes lies in their ability to act as tracers in biological systems without the safety concerns associated with radioactive isotopes. nih.gov This allows for in-depth investigations into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. By tracking the metabolic fate of a deuterated compound, researchers can identify metabolites and quantify their formation, providing crucial information for understanding a drug's efficacy and potential toxicity. prosciento.comnih.gov Furthermore, stable isotope tracers are integral to quantitative bioanalysis, where they are used as internal standards to ensure the accuracy and precision of analytical methods. pharmaffiliates.com

Development of Novel Labeled Compounds for Specific Research Objectives

The synthesis of specifically labeled compounds like Pramipexole-d7 dihydrochloride allows for targeted investigations into various biochemical and pharmacological processes.

The intentional synthesis of deuterated impurities is a sophisticated strategy for elucidating reaction mechanisms and metabolic pathways. researchgate.net By introducing deuterium at specific positions in a molecule, chemists can probe the kinetic isotope effect (KIE), where the breaking of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. acs.org

If a particular metabolic transformation involves the cleavage of a C-H bond as the rate-determining step, replacing that hydrogen with deuterium will significantly slow down the reaction. acs.org This allows researchers to identify the specific sites of metabolism on a drug molecule. By comparing the metabolic profile of the deuterated compound to its non-deuterated counterpart, scientists can gain a detailed understanding of how the drug is broken down in the body. This knowledge is vital for designing drugs with improved metabolic stability and reduced formation of undesirable or toxic metabolites. nih.gov

Future Directions in Analytical Methodologies for Complex Pharmaceutical Matrices

The analysis of deuterated compounds and their metabolites in complex biological matrices like plasma and urine presents unique analytical challenges. However, ongoing advancements in analytical techniques are continually improving the sensitivity, specificity, and efficiency of these measurements.

Future developments are likely to focus on the refinement of liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods. icdst.orgmdpi.com Innovations in high-resolution mass spectrometry will enable more precise identification and quantification of deuterated species, even at very low concentrations. Furthermore, the development of novel chromatographic separation techniques, such as those designed to address the chromatographic deuterium effect (CDE), will be crucial for accurately resolving deuterated analytes from their non-labeled counterparts and other matrix components. acs.org The continued evolution of these analytical tools will be essential for fully harnessing the potential of deuterated compounds in pharmaceutical research.

Q & A

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, reconcile in vitro IC₅₀ values with in vivo ED₅₀ by adjusting for protein binding and blood-brain barrier permeability. Use allometric scaling to extrapolate doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.